Cas no 38470-22-3 (n-(4-fluorophenyl)-3-aminopropionic acid)

n-(4-fluorophenyl)-3-aminopropionic acid Chemical and Physical Properties
Names and Identifiers
-
- n-(4-fluorophenyl)-3-aminopropionic acid
- 3-(4-fluoroanilino)propanoic acid
- 3-Amino-N-(4-fluorophenyl)propanoic acid
- PC1868
- SCHEMBL2703268
- 3-[(4-fluorophenyl)amino]propanoic acid
- MFCD07784304
- DB-230955
- DTXSID50589451
- A824169
- AKOS000298383
- N-(4-Fluorophenyl)-beta-alanine
- 38470-22-3
-
- MDL: MFCD07784304
- Inchi: InChI=1S/C9H10FNO2/c10-7-1-3-8(4-2-7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)
- InChI Key: JENOQAMUNLTFDK-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1NCCC(=O)O)F
Computed Properties
- Exact Mass: 183.07000
- Monoisotopic Mass: 183.06955672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- PSA: 49.33000
- LogP: 1.78530
n-(4-fluorophenyl)-3-aminopropionic acid Security Information
n-(4-fluorophenyl)-3-aminopropionic acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
n-(4-fluorophenyl)-3-aminopropionic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F791825-50mg |
N-(4-Fluorophenyl)-3-aminopropionic Acid |
38470-22-3 | 50mg |
$ 50.00 | 2022-06-04 | ||
Apollo Scientific | PC1868-5g |
3-Amino-N-(4-fluorophenyl)propanoic acid |
38470-22-3 | 5g |
£280.00 | 2025-02-21 | ||
TRC | F791825-500mg |
N-(4-Fluorophenyl)-3-aminopropionic Acid |
38470-22-3 | 500mg |
$ 185.00 | 2022-06-04 | ||
abcr | AB227980-1 g |
3-Amino-N-(4-fluorophenyl)propanoic acid |
38470-22-3 | 1g |
€254.50 | 2023-04-27 | ||
A2B Chem LLC | AF70712-1g |
N-(4-FLUOROPHENYL)-3-AMINOPROPIONIC ACID |
38470-22-3 | 97% | 1g |
$119.00 | 2024-04-20 | |
abcr | AB227980-5 g |
3-Amino-N-(4-fluorophenyl)propanoic acid |
38470-22-3 | 5g |
€594.50 | 2023-04-27 | ||
Apollo Scientific | PC1868-1g |
3-Amino-N-(4-fluorophenyl)propanoic acid |
38470-22-3 | 1g |
£84.00 | 2025-02-21 | ||
abcr | AB227980-5g |
3-Amino-N-(4-fluorophenyl)propanoic acid; . |
38470-22-3 | 5g |
€448.60 | 2025-02-15 | ||
abcr | AB227980-1g |
3-Amino-N-(4-fluorophenyl)propanoic acid; . |
38470-22-3 | 1g |
€164.00 | 2025-02-15 | ||
A2B Chem LLC | AF70712-5g |
N-(4-FLUOROPHENYL)-3-AMINOPROPIONIC ACID |
38470-22-3 | 97% | 5g |
$313.00 | 2024-04-20 |
n-(4-fluorophenyl)-3-aminopropionic acid Related Literature
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
Additional information on n-(4-fluorophenyl)-3-aminopropionic acid
Professional Introduction to N-(4-Fluorophenyl)-3-aminopropionic Acid (CAS No. 38470-22-3)
N-(4-fluorophenyl)-3-aminopropionic acid, with the CAS number 38470-22-3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its versatile applications in drug development and synthetic biology. Its unique structural features, characterized by a fluorine-substituted aromatic ring and an amino acid-like moiety, make it a valuable intermediate in the synthesis of various bioactive molecules.
The chemical structure of N-(4-fluorophenyl)-3-aminopropionic acid consists of a benzene ring substituted with a fluorine atom at the 4-position, linked to a propionic acid backbone with an amino group at the 3-position. This configuration imparts specific electronic and steric properties that are highly beneficial in medicinal chemistry. The fluorine atom, in particular, is known for its ability to enhance metabolic stability and binding affinity, making this compound an attractive candidate for the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their potential in improving drug efficacy and pharmacokinetic profiles. Studies have demonstrated that the presence of a fluorine atom can modulate the reactivity and selectivity of biochemical pathways, leading to more effective drug candidates. N-(4-fluorophenyl)-3-aminopropionic acid is no exception, as it has been explored in various synthetic pathways for the development of small-molecule drugs.
One of the most promising applications of N-(4-fluorophenyl)-3-aminopropionic acid is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in the treatment of cancers and inflammatory diseases. The fluorine-substituted aromatic ring in this compound can serve as a key pharmacophore, enhancing binding interactions with kinase active sites. Recent studies have shown that derivatives of N-(4-fluorophenyl)-3-aminopropionic acid exhibit potent inhibitory effects on various kinases, making them promising candidates for further development.
In addition to its role in kinase inhibition, N-(4-fluorophenyl)-3-aminopropionic acid has also been investigated for its potential in the development of antimicrobial agents. The structural features of this compound allow it to interact with bacterial enzymes and cellular components, disrupting essential metabolic processes. Preliminary research indicates that certain derivatives exhibit significant antibacterial activity against resistant strains, highlighting their therapeutic potential.
The synthesis of N-(4-fluorophenyl)-3-aminopropionic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These synthetic strategies not only facilitate the production of N-(4-fluorophenyl)-3-aminopropionic acid
The growing interest in fluorinated compounds has also led to advancements in computational chemistry and molecular modeling techniques. These tools are invaluable for predicting the biological activity and pharmacokinetic properties of N-(4-fluorophenyl)-3-aminopropionic acid strong>) derivatives before they are synthesized experimentally. By leveraging these computational methods, researchers can optimize molecular structures for improved efficacy and reduced toxicity.
In conclusion, N-(4-fluorophenyl strong>) -< strong >3-aminopropionic acid (CAS No. 38470-22-3) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications and synthetic strategies for this compound, its importance in medicinal chemistry is set to grow further.
38470-22-3 (n-(4-fluorophenyl)-3-aminopropionic acid) Related Products
- 885275-89-8(3-(3-fluoroanilino)propanoic acid)
- 893991-23-6(2-{6-(4-chlorophenyl)pyridazin-3-ylsulfanyl}-N-(3-acetamidophenyl)acetamide)
- 4553-27-9(3-(4-benzylpiperazin-1-yl)propan-1-amine)
- 1797259-18-7(N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}thiophene-2-sulfonamide)
- 2228841-86-7(2-1-(6-methoxy-1,3-dioxaindan-5-yl)cyclopropylpropan-2-amine)
- 1008751-73-2((2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester)
- 922000-77-9(N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-carboxamide)
- 1261952-62-8(5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol)
- 65109-71-9(S-(2-Hydroxyethyl)dipropylcarbamothioate)
- 1805280-52-7(6-(Difluoromethyl)-2-iodopyridine-3-acetic acid)
